BEXLOSTERIDE
Description
Bexlosteride is a selective inhibitor of human type I 5α-reductase, an enzyme responsible for converting testosterone to dihydrotestosterone (DHT). Elevated DHT levels are implicated in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. Bexlosteride’s mechanism involves competitively binding to the enzyme’s active site, thereby reducing DHT synthesis.
MedChemExpress (MCE), a supplier of bioactive compounds, highlights Bexlosteride’s high purity (>98%) and validated bioactivity in preclinical studies. Its structural features, including a steroidal backbone with modified substituents, contribute to its selective inhibition profile .
Properties
CAS No. |
152323-03-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Synonyms |
BEXLOSTERIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bexlosteride, Finasteride, and Dutasteride
Mechanistic and Selectivity Differences
- Finasteride : Targets type II 5α-reductase, predominantly expressed in the prostate and scalp. Its short half-life necessitates daily dosing, whereas Bexlosteride’s longer half-life (12–18 hours) suggests less frequent administration .
- Dutasteride : Dual inhibition achieves greater DHT suppression (>90%) but is associated with systemic side effects due to broader enzyme targeting .
Pharmacokinetic and Economic Considerations
- Bioavailability : Bexlosteride’s lipophilic structure may enhance tissue penetration compared to Finasteride’s polar azasteroid backbone.
- Cost : Bexlosteride’s current price (€3,345/100 mg) reflects its preclinical status and niche availability, whereas generic Finasteride is cost-effective for long-term use .
Research Findings and Limitations
Preclinical Advantages of Bexlosteride
- Type I Specificity : Reduces DHT in sebaceous glands and liver, making it a candidate for acne and hirsutism. In contrast, Dutasteride’s dual action increases the risk of gynecomastia .
- Drug Interactions: Limited data exist on Bexlosteride’s cytochrome P450 interactions compared to Finasteride’s well-characterized profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
